Cas no 14429-02-8 (Benzyl-(4-methoxy-benzyl)-amine)

Benzyl-(4-methoxy-benzyl)-amine is a secondary amine compound featuring both benzyl and 4-methoxybenzyl substituents. Its structural versatility makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the methoxy group enhances its reactivity in electrophilic aromatic substitution and metal-catalyzed coupling reactions. This compound exhibits good solubility in common organic solvents, facilitating its use in diverse reaction conditions. Its stability under standard storage conditions and well-defined reactivity profile make it a reliable building block for the development of complex molecular architectures. The compound is typically handled under inert atmospheres to prevent degradation.
Benzyl-(4-methoxy-benzyl)-amine structure
14429-02-8 structure
商品名:Benzyl-(4-methoxy-benzyl)-amine
CAS番号:14429-02-8
MF:C15H17NO
メガワット:227.30158
MDL:MFCD01002920
CID:1028969
PubChem ID:738564

Benzyl-(4-methoxy-benzyl)-amine 化学的及び物理的性質

名前と識別子

    • N-Benzyl-1-(4-methoxyphenyl)methanamine
    • N-Benzyl-4-methoxybenzylamine
    • BENZYL-(4-METHOXY-BENZYL)-AMINE
    • N-(4-methoxybenzyl)(phenyl)methanamine
    • N-Benzyl-1-(4-methoxyphenyl)methamine
    • OTAVA-BB 1374190
    • benzyl[(4-methoxyphenyl)methyl]amine
    • N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine
    • EN300-32609
    • Oprea1_083007
    • SB80074
    • Benzyl-(4-methoxybenzyl)amine
    • VU0093214-2
    • CCG-12064
    • Oprea1_365043
    • DTXSID90353355
    • HMS1611J19
    • Z86130121
    • EU-0041317
    • Benzenemethanamine, 4-methoxy-N-(phenylmethyl)-
    • N-BENZYL(4-METHOXYPHENYL)METHANAMINE
    • AKOS000227352
    • SCHEMBL1279045
    • BIM-0025008.P001
    • WZUBICZIDUTTNJ-UHFFFAOYSA-N
    • MFCD01002920
    • n-benzyl-n-(4-methoxybenzyl)amine
    • F79842
    • 14429-02-8
    • CS-0216049
    • STK196079
    • AMY30545
    • CBMicro_047998
    • CBMicro_025161
    • Benzyl-(4-methoxy-benzyl)-amine
    • MDL: MFCD01002920
    • インチ: InChI=1S/C15H17NO/c1-17-15-9-7-14(8-10-15)12-16-11-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3
    • InChIKey: WZUBICZIDUTTNJ-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=C(C=C1)CNCC2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 227.13111
  • どういたいしつりょう: 227.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • PSA: 21.26

Benzyl-(4-methoxy-benzyl)-amine セキュリティ情報

  • 危険レベル:8

Benzyl-(4-methoxy-benzyl)-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
032965-500mg
N-Benzyl-4-methoxybenzylamine
14429-02-8
500mg
3251.0CNY 2021-07-13
Enamine
EN300-32609-0.25g
benzyl[(4-methoxyphenyl)methyl]amine
14429-02-8 95.0%
0.25g
$139.0 2025-03-21
Enamine
EN300-32609-10.0g
benzyl[(4-methoxyphenyl)methyl]amine
14429-02-8 95.0%
10.0g
$1339.0 2025-03-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N57070-5g
N-Benzyl-1-(4-methoxyphenyl)methanamine
14429-02-8 97%
5g
¥4959.0 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
032965-250mg
N-Benzyl-4-methoxybenzylamine
14429-02-8
250mg
2112.0CNY 2021-07-13
TRC
B018650-50mg
Benzyl-(4-methoxy-benzyl)-amine
14429-02-8
50mg
$ 105.00 2022-06-07
TRC
B018650-25mg
Benzyl-(4-methoxy-benzyl)-amine
14429-02-8
25mg
$ 65.00 2022-06-07
Fluorochem
015112-250mg
Benzyl-(4-methoxybenzyl)amine
14429-02-8 95%
250mg
£160.00 2022-02-28
Enamine
EN300-32609-0.1g
benzyl[(4-methoxyphenyl)methyl]amine
14429-02-8 95.0%
0.1g
$98.0 2025-03-21
Enamine
EN300-32609-2.5g
benzyl[(4-methoxyphenyl)methyl]amine
14429-02-8 95.0%
2.5g
$457.0 2025-03-21

Benzyl-(4-methoxy-benzyl)-amine 関連文献

Benzyl-(4-methoxy-benzyl)-amineに関する追加情報

Comprehensive Overview of Benzyl-(4-methoxy-benzyl)-amine (CAS No. 14429-02-8)

Benzyl-(4-methoxy-benzyl)-amine, identified by its CAS number 14429-02-8, is a specialized organic compound widely utilized in pharmaceutical and chemical research. This amine derivative features a unique molecular structure combining benzyl and 4-methoxy-benzyl groups, making it valuable for applications in drug synthesis and material science. Its versatility has garnered attention in recent years, particularly in the development of novel therapeutic agents and advanced materials.

The compound's significance lies in its dual-functional design, where the benzyl moiety enhances lipophilicity, while the 4-methoxy-benzyl group contributes to electron-donating properties. Researchers frequently explore its potential as a building block for N-alkylation reactions or as a precursor for chiral auxiliaries. Recent studies highlight its role in optimizing drug bioavailability, aligning with the growing demand for precision medicine and targeted drug delivery systems—topics trending in scientific forums and AI-driven literature searches.

From an industrial perspective, Benzyl-(4-methoxy-benzyl)-amine is synthesized through reductive amination or nucleophilic substitution methods. Its stability under mild conditions makes it suitable for scalable production. Analytical techniques like HPLC and NMR spectroscopy are employed to verify its purity, a critical factor for regulatory compliance in pharmaceutical applications. Discussions on platforms like ResearchGate often emphasize its compatibility with green chemistry principles, reflecting the broader shift toward sustainable synthesis.

Emerging trends also link this compound to catalysis research and polymeric material design. For instance, its incorporation into ligand frameworks has shown promise in asymmetric catalysis—a hot topic in organic chemistry. Meanwhile, its structural motifs are explored in smart polymers for biomedical devices, addressing frequent search queries about "innovative biomaterials." Such interdisciplinary relevance underscores its potential beyond traditional applications.

Safety and handling protocols for CAS 14429-02-8 adhere to standard laboratory practices, with SDS documentation emphasizing proper ventilation and PPE usage. While not classified as hazardous under major regulatory frameworks, its handling requires awareness of amine reactivity—a point often queried in chemical safety databases. This aligns with the increasing public focus on lab safety education and responsible research practices.

In summary, Benzyl-(4-methoxy-benzyl)-amine represents a multifaceted compound bridging pharmaceutical innovation and advanced material science. Its CAS registry 14429-02-8 serves as a key identifier for researchers navigating chemical databases or patent literature. As science progresses toward AI-aided molecular design and high-throughput screening, compounds like this will continue to play pivotal roles in cutting-edge discoveries.

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